molecular formula C20H20N4O2 B5524548 N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5524548
M. Wt: 348.4 g/mol
InChI Key: QDTPXIQLWQKGOD-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemical substances that exhibit a broad spectrum of biological activities due to their complex molecular structure. The core structure of N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is related to benzodiazepines and benzoxepines, known for various therapeutic effects.

Synthesis Analysis

A novel and efficient method has been developed for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, closely related to the compound . This method uses aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature in high yields without requiring any catalyst or activation (Shaabani et al., 2009).

Scientific Research Applications

Synthesis and Characterization

Research has focused on developing novel synthetic methodologies for creating complex molecules with related structures. For example, a novel and efficient method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed using aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, catalyst-free reaction at ambient temperature, resulting in high yields. These compounds are structurally related to benzodiazepines, which have broad biological activities (Shaabani et al., 2009; Shaabani et al., 2009).

Biological Activities and Applications

Structurally similar compounds have been synthesized and evaluated for various biological activities. For instance, studies on benzoxazepine derivatives have revealed potential in pharmacological applications, including anticonvulsant, antidepressant, and anxiolytic effects. The synthesis of novel N-benzylcarboxamide derivatives of bicyclic compounds like 2,3,4,5-tetrahydro-6H-pyrido[2,3-b][1,5]oxazocin-6-one, which exhibit atropisomerism due to steric hindrance, indicates significant biological activities, including NK1-antagonistic activity (Ishichi et al., 2004).

Novel Reagents and Methodologies in Synthesis

Advancements in synthetic chemistry have introduced novel reagents and methodologies, facilitating the creation of complex molecular structures. For example, the use of N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a versatile reagent in the Mitsunobu reaction demonstrates the evolving toolkit available for synthesizing secondary amines and related structures from simpler precursors (Tsunoda et al., 1994).

Structural and Computational Studies

Structural and computational studies provide insights into the molecular architecture and potential functional properties of compounds. For instance, the synthesis and characterization of N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide, including computational studies contrasting experimental bond lengths and angles, highlight the importance of structural analysis in understanding compound properties (Odame et al., 2020).

properties

IUPAC Name

N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(17-5-3-6-18(11-17)24-13-22-23-14-24)21-12-15-8-9-26-19-7-2-1-4-16(19)10-15/h1-7,11,13-15H,8-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTPXIQLWQKGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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